molecular formula C12H14FNO B13211377 1-(2-Fluoro-5-methylphenyl)piperidin-2-one

1-(2-Fluoro-5-methylphenyl)piperidin-2-one

Cat. No.: B13211377
M. Wt: 207.24 g/mol
InChI Key: AQOPIJPJTYKKNM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14FNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-2-one typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohols.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)piperidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one: Similar structure but with an amino group.

    1-(2-Fluoro-4-nitro-phenyl)-piperidin-4-one: Contains a nitro group instead of a methyl group.

    1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one: Different ring structure but similar functional groups.

Uniqueness

1-(2-Fluoro-5-methylphenyl)piperidin-2-one is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOPIJPJTYKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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